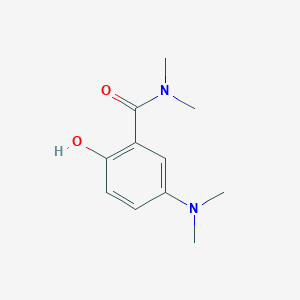![molecular formula C11H10O5 B14854478 [3-Formyl-5-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B14854478.png)
[3-Formyl-5-(methoxycarbonyl)phenyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-Formyl-5-(methoxycarbonyl)phenyl]acetic acid: is an organic compound with the molecular formula C11H10O5. It contains a formyl group, a methoxycarbonyl group, and a phenylacetic acid moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-Formyl-5-(methoxycarbonyl)phenyl]acetic acid typically involves multi-step organic reactions. One common method includes the formylation of a methoxycarbonyl-substituted benzene derivative followed by the introduction of the acetic acid moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability for commercial applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The formyl group in [3-Formyl-5-(methoxycarbonyl)phenyl]acetic acid can undergo oxidation to form carboxylic acids.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Biochemical Probes: Utilized in the study of enzyme mechanisms and metabolic pathways.
Medicine:
Drug Development: Potential precursor for pharmaceutical compounds with therapeutic properties.
Industry:
Material Science: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of [3-Formyl-5-(methoxycarbonyl)phenyl]acetic acid involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites in enzymes or proteins, altering their activity. The methoxycarbonyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- [3-Formylphenyl]acetic acid
- [5-(Methoxycarbonyl)phenyl]acetic acid
- [3-Formyl-4-(methoxycarbonyl)phenyl]acetic acid
Comparison:
- Structural Differences: The position of the formyl and methoxycarbonyl groups varies among these compounds, affecting their chemical reactivity and physical properties.
- Reactivity: [3-Formyl-5-(methoxycarbonyl)phenyl]acetic acid may exhibit unique reactivity patterns due to the specific positioning of its functional groups.
- Applications: While similar compounds may share some applications, this compound’s unique structure can make it more suitable for specific research and industrial purposes.
Properties
Molecular Formula |
C11H10O5 |
|---|---|
Molecular Weight |
222.19 g/mol |
IUPAC Name |
2-(3-formyl-5-methoxycarbonylphenyl)acetic acid |
InChI |
InChI=1S/C11H10O5/c1-16-11(15)9-3-7(5-10(13)14)2-8(4-9)6-12/h2-4,6H,5H2,1H3,(H,13,14) |
InChI Key |
WCNAGQXRKLPEGW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C=O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


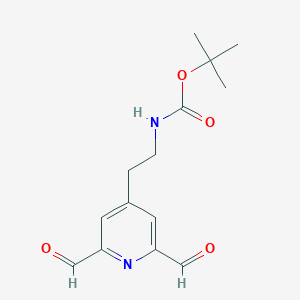
![2-sulfanyl-N-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]benzamide](/img/structure/B14854408.png)
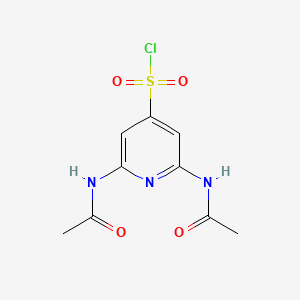



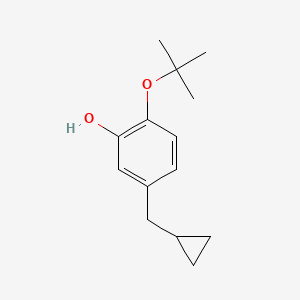



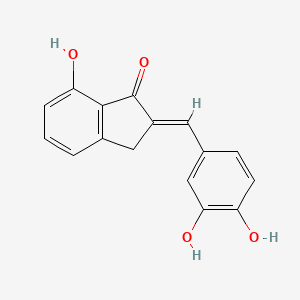
![N-Methyl-1-(8-methylimidazo[1,2-A]pyridin-2-YL)methanamine hydrochloride](/img/structure/B14854485.png)

